molecular formula C17H15NO4 B1621400 Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate CAS No. 71066-97-2

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate

Cat. No.: B1621400
CAS No.: 71066-97-2
M. Wt: 297.30 g/mol
InChI Key: OCLNYWSLIPQUJX-SDXDJHTJSA-N
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Description

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate is an organic compound with a complex structure that includes both ethyl and carbonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate typically involves the reaction of benzil with ethyl chloroformate in the presence of a base. The reaction is carried out under reflux conditions in an anhydrous solvent such as ethanol. The product is then purified through recrystallization from a suitable solvent like propan-1-ol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include using industrial-grade reagents and solvents, as well as employing continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate is unique due to its combination of ethyl and carbonate groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form different products makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

71066-97-2

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl [(Z)-(2-oxo-1,2-diphenylethylidene)amino] carbonate

InChI

InChI=1S/C17H15NO4/c1-2-21-17(20)22-18-15(13-9-5-3-6-10-13)16(19)14-11-7-4-8-12-14/h3-12H,2H2,1H3/b18-15-

InChI Key

OCLNYWSLIPQUJX-SDXDJHTJSA-N

Isomeric SMILES

CCOC(=O)O/N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2

SMILES

CCOC(=O)ON=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)ON=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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